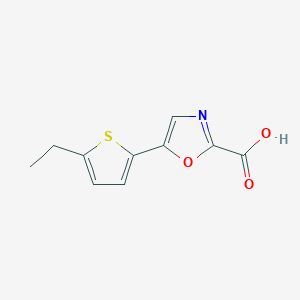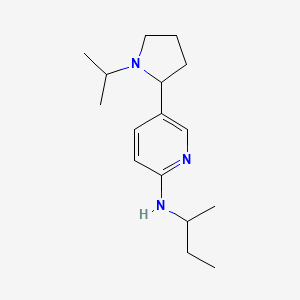
N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups can be introduced through substitution reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized separately and then attached to the pyridine ring through nucleophilic substitution or other coupling reactions.
Addition of sec-Butyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms adjacent to the nitrogen.
Reduction: Reduction reactions might be used to modify the functional groups or to reduce any double bonds present in the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(sec-Butyl)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Uniqueness
The uniqueness of “N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C16H27N3 |
|---|---|
Peso molecular |
261.41 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-5-13(4)18-16-9-8-14(11-17-16)15-7-6-10-19(15)12(2)3/h8-9,11-13,15H,5-7,10H2,1-4H3,(H,17,18) |
Clave InChI |
OBRGPSBTKPREKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=NC=C(C=C1)C2CCCN2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


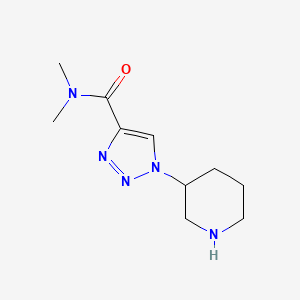
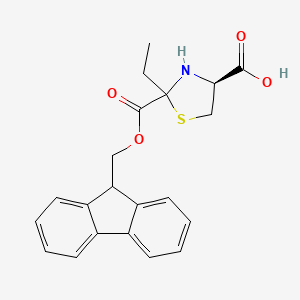
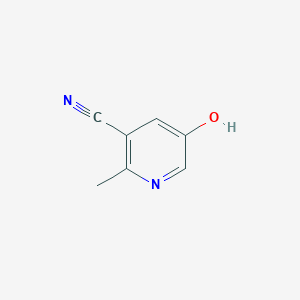


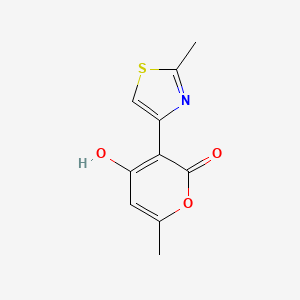
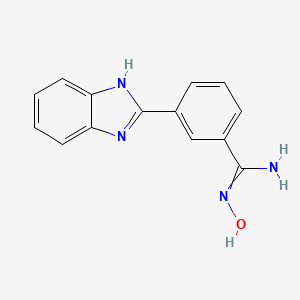
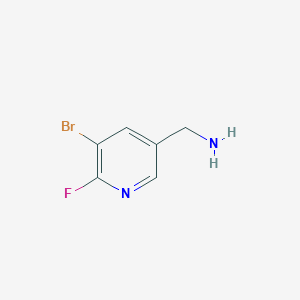


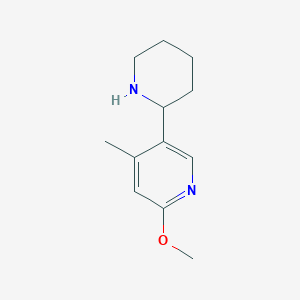
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

